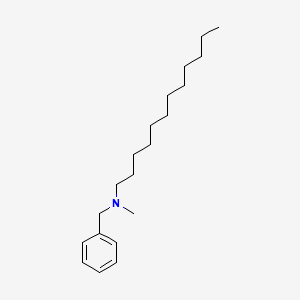
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate is an organic compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a cyclohexylpentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 3-cyclohexylpentylamine with ethylene chlorohydrin, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium thiosulfate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfate derivatives, thiol derivatives, and substituted aminoethyl compounds .
Wissenschaftliche Forschungsanwendungen
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can donate sulfur atoms, which can participate in redox reactions and modulate the activity of enzymes involved in metabolic processes. The compound’s aminoethyl chain can interact with cellular receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate include:
- S-2-(dimethylamino)ethyl thiosulfate
- S-2-(ethylamino)ethyl thiosulfate
- S-2-(propylamino)ethyl thiosulfate .
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexylpentyl substitution, which can impart distinct physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
21226-92-6 |
|---|---|
Molekularformel |
C13H27NO3S2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
(3S)-3-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-2-12(13-6-4-3-5-7-13)8-9-14-10-11-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12-/m0/s1 |
InChI-Schlüssel |
CBYIQBPWPSYNGV-LBPRGKRZSA-N |
Isomerische SMILES |
CC[C@@H](CCNCCOS(=O)(=S)O)C1CCCCC1 |
Kanonische SMILES |
CCC(CCNCCOS(=O)(=S)O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


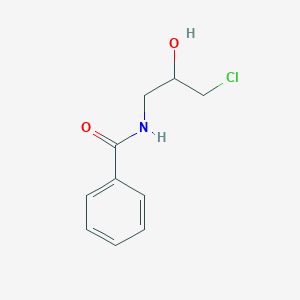
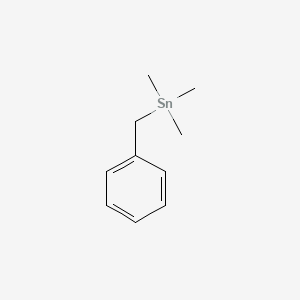
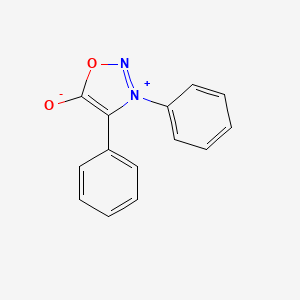
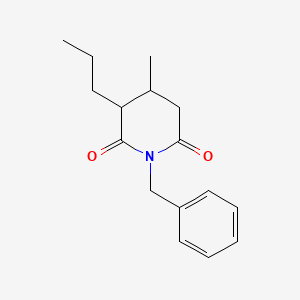

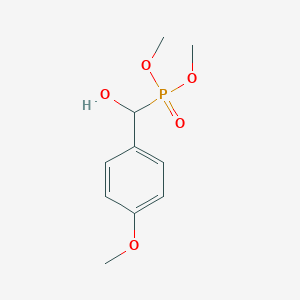
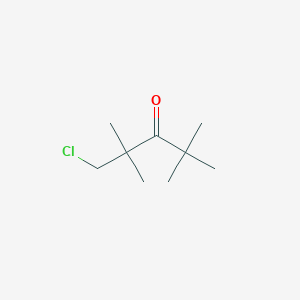
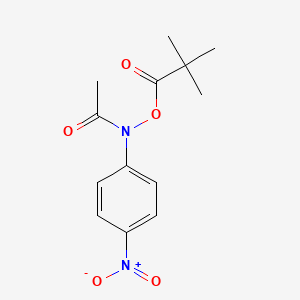
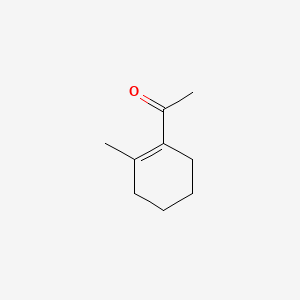
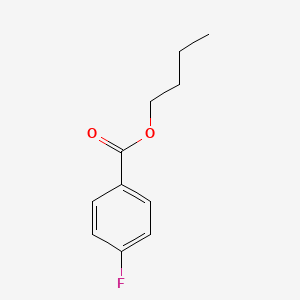
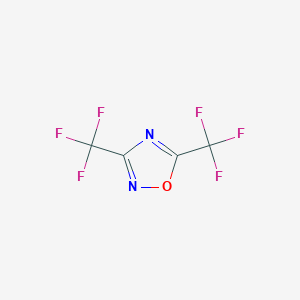
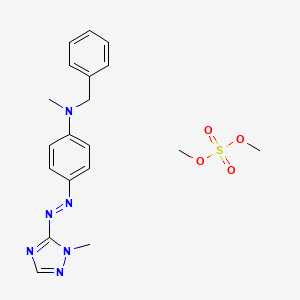
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
